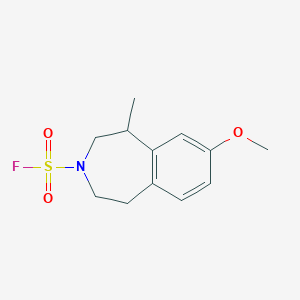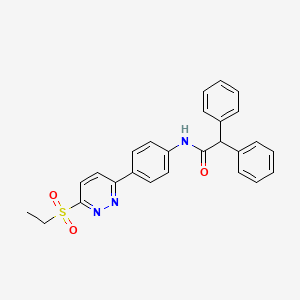
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with an ethylsulfonyl group, connected to a phenyl ring, which is further linked to a diphenylacetamide moiety. The unique structural characteristics of this compound make it an interesting subject for research in chemistry, biology, and medicine.
Mecanismo De Acción
Target of action
Pyridazine and pyridazinone derivatives have been shown to have a wide range of pharmacological activities . .
Mode of action
The mode of action of pyridazine and pyridazinone derivatives can vary greatly depending on their specific structures and functional groups . Without specific information on “N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide”, it’s difficult to say how this compound interacts with its targets.
Biochemical pathways
Pyridazine and pyridazinone derivatives can affect a variety of biochemical pathways, depending on their specific targets . Again, without specific information on “this compound”, it’s hard to say which pathways this compound affects.
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects . Without specific information on “this compound”, it’s hard to say what its effects are.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide typically involves multiple steps:
Formation of the pyridazine ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the ethylsulfonyl group: The ethylsulfonyl group can be introduced via sulfonation of the pyridazine ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the phenyl ring: The pyridazine derivative is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst.
Formation of the diphenylacetamide moiety: The final step involves the acylation of the phenyl ring with diphenylacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the dihydropyridazine derivative.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Comparación Con Compuestos Similares
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide can be compared with other similar compounds, such as:
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its reactivity and biological activity.
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylpropionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-2-33(31,32)24-18-17-23(28-29-24)19-13-15-22(16-14-19)27-26(30)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-18,25H,2H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWOJTLVMXEOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2975226.png)
![6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2975227.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2975228.png)
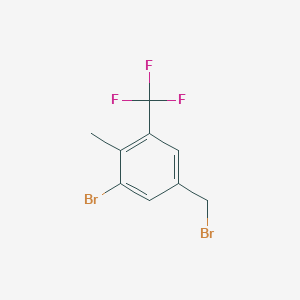
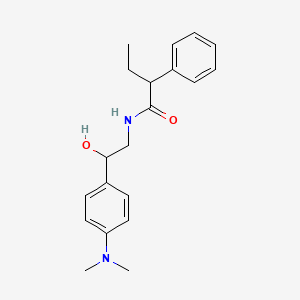
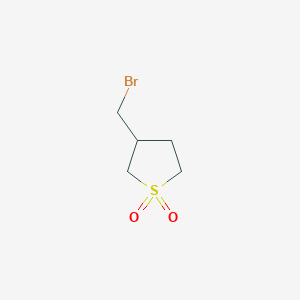
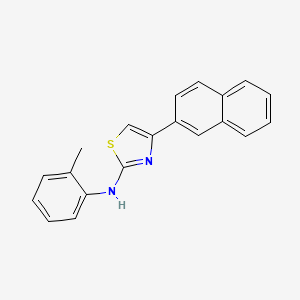
![11-(2-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2975239.png)
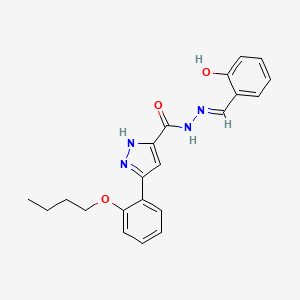
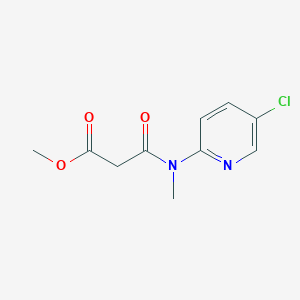
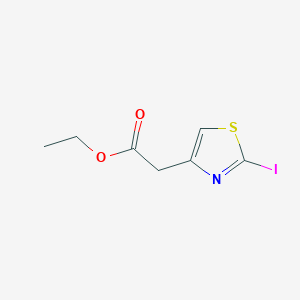
![3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2975244.png)
![(2E)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2975246.png)
